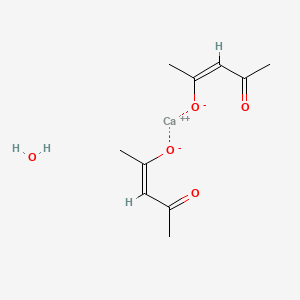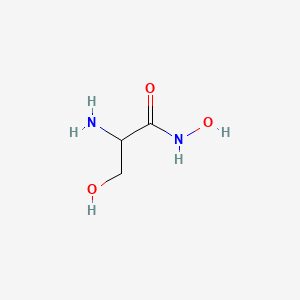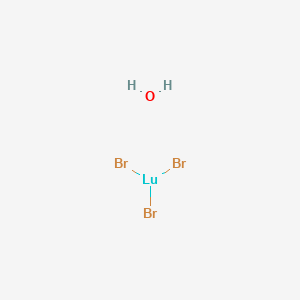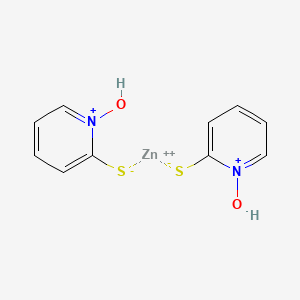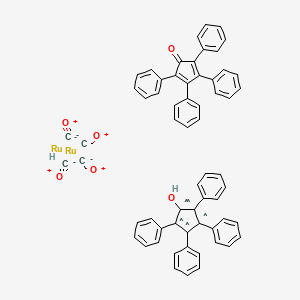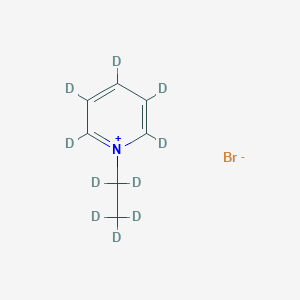
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide typically involves the deuteration of pyridine and ethyl groups. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is often recycled to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The deuterated ethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous solvents.
Major Products
The major products depend on the type of reaction. For example, substitution with hydroxide yields a deuterated pyridinium hydroxide, while oxidation can produce deuterated pyridine N-oxide.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential in drug development, particularly in improving the stability and half-life of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide involves the interaction of its deuterated pyridinium ion with various molecular targets. The presence of deuterium alters the bond strength and reaction kinetics, leading to different pathways and outcomes compared to non-deuterated analogs. This can affect enzyme activity, receptor binding, and overall metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentadeuterio-1-ethylpyridin-1-ium;bromide: Similar structure but with hydrogen instead of deuterium in the ethyl group.
1-(1,1,2,2,2-Pentadeuterioethyl)pyridin-1-ium;bromide: Lacks deuteration on the pyridine ring.
2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;chloride: Similar structure but with chloride instead of bromide.
Uniqueness
The uniqueness of 2,3,4,5,6-Pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide lies in its complete deuteration, which provides enhanced stability and distinct reaction kinetics. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes.
Eigenschaften
CAS-Nummer |
947601-99-2 |
|---|---|
Molekularformel |
C7H10BrN |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2,3,4,5,6-pentadeuterio-1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D,4D,5D,6D,7D; |
InChI-Schlüssel |
ABFDKXBSQCTIKH-BCYFSIEASA-M |
Isomerische SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Br-] |
Kanonische SMILES |
CC[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


